![molecular formula C24H22ClNO2 B2707062 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-47-7](/img/structure/B2707062.png)
2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Description
2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Scientific Research Applications
Cellular Proliferation in Tumors
One significant application of related compounds is in the evaluation of cellular proliferation in tumors. A study assessed the safety and dosimetry of a cellular proliferative marker, which is structurally related to the compound of interest, for imaging tumor proliferation by PET in patients with malignant neoplasms. This research indicates the potential of such compounds in oncological diagnostics, particularly in assessing the proliferative status of solid tumors, which is crucial for treatment planning and prognostication (Dehdashti et al., 2013).
Receptor Labeling in Neurological Studies
Compounds similar to the one have been used in neurological research, specifically in vivo receptor labeling of peripheral benzodiazepine receptors. This method facilitates the determination of in vivo receptor occupancy, aiding in understanding neurological conditions and developing therapeutic approaches (Funakoshi et al., 1999).
Occupational Health
Research into compounds structurally similar to the specified chemical has also extended into occupational health, studying the morbidity of personnel potentially exposed to hazardous chemicals during manufacturing processes. This includes evaluating the impacts on hormone feedback systems, liver injury, and other health endpoints, providing insights into workplace safety and exposure risks (Zober et al., 1995).
Metabolism and Disposition Studies
Another area of application is in the study of the disposition and metabolism of pharmaceuticals, where related compounds are used as models to understand how drugs are processed in the human body. Such studies are vital for drug development, ensuring the safety and efficacy of new medications (Renzulli et al., 2011).
Allergic Inflammation and Dermatology
Compounds structurally related have been explored for their effects on allergic inflammation and dermatological conditions. Studies include investigating the effects on mast cell-mediated allergic inflammation, showing potential for treating allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-5-7-19(8-6-17)16-28-23-4-2-3-22-21(23)13-14-26(24(22)27)15-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZZDXMPXZMYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one |
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